molecular formula C25H22ClNO4 B15127355 (R)-4-(2-Chloro-phenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-butyric acid

(R)-4-(2-Chloro-phenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-butyric acid

Cat. No.: B15127355
M. Wt: 435.9 g/mol
InChI Key: MHMSWSOHEVKDLP-UHFFFAOYSA-N
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Description

This compound is an Fmoc-protected amino acid derivative featuring:

  • Fmoc group: A 9H-fluoren-9-ylmethoxycarbonyl protecting group, widely used in peptide synthesis for temporary amine protection .
  • 2-Chlorophenyl substituent: A halogenated aromatic ring at the 4-position of the butyric acid backbone.
  • R-configuration: The chiral center at the 2-position ensures stereochemical specificity, critical for biological interactions .

Its primary applications include solid-phase peptide synthesis (SPPS) and medicinal chemistry research, where the Fmoc group facilitates controlled deprotection under mild basic conditions. The 2-chlorophenyl moiety may enhance lipophilicity and influence target binding in drug discovery contexts.

Properties

Molecular Formula

C25H22ClNO4

Molecular Weight

435.9 g/mol

IUPAC Name

4-(2-chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid

InChI

InChI=1S/C25H22ClNO4/c26-22-12-6-1-7-16(22)13-14-23(24(28)29)27-25(30)31-15-21-19-10-4-2-8-17(19)18-9-3-5-11-20(18)21/h1-12,21,23H,13-15H2,(H,27,30)(H,28,29)

InChI Key

MHMSWSOHEVKDLP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-2-chloro-L-homophenylalanine typically involves the protection of the amino group of 2-chloro-L-homophenylalanine with the Fmoc group. This can be achieved by reacting 2-chloro-L-homophenylalanine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an organic solvent like dioxane .

Industrial Production Methods: Industrial production of Fmoc-2-chloro-L-homophenylalanine follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the Fmoc protection .

Chemical Reactions Analysis

Types of Reactions: Fmoc-2-chloro-L-homophenylalanine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: Fmoc-2-chloro-L-homophenylalanine is widely used in peptide synthesis, particularly in the SPPS method. It serves as a building block for the synthesis of peptides and proteins with specific sequences and modifications .

Biology and Medicine: In biological research, this compound is used to synthesize peptides that can be used as probes or inhibitors in various biochemical assays. It is also used in the development of peptide-based drugs and therapeutic agents .

Industry: In the pharmaceutical industry, Fmoc-2-chloro-L-homophenylalanine is used in the production of peptide-based drugs. It is also used in the synthesis of complex organic molecules for research and development purposes .

Mechanism of Action

The primary mechanism of action of Fmoc-2-chloro-L-homophenylalanine involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. The chlorine atom on the phenyl ring can participate in various chemical reactions, allowing for further functionalization of the peptide .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

Table 1: Halogenated Phenyl Derivatives
Compound Name Substituent Position/Type Molecular Weight CAS Number Key Properties/Applications References
(R)-4-(2-Chloro-phenyl)-2-(Fmoc-amino)-butyric acid 2-Cl Not provided Not provided Enhanced lipophilicity; SPPS utility -
(R)-2-Fmoc-amino-4-(4-fluoro-phenyl)-butyric acid 4-F Not provided Not provided Electronic modulation; peptide probes
(R)-2-Fmoc-amino-3-(3,5-difluorophenyl)propanoic acid 3,5-diF Not provided 0541AB (Catalog) Improved binding specificity
(R)-2-Fmoc-amino-4-[4-(tert-butoxy)phenyl]-butanoic acid 4-O-tert-butyl 440.49 2446043-05-4 Steric bulk; solubility modulation
(R)-2-Fmoc-amino-4-bromo-butanoic acid 4-Br Not provided 1212357-66-8 Potential cross-coupling intermediate
(S)-2-Fmoc-amino-4,4-difluoro-butyric acid 4,4-diF 361.34 467442-21-3 Conformational restraint

Key Observations :

  • Positional Influence: 3,5-Difluorophenyl () enhances steric and electronic complementarity in receptor binding compared to monosubstituted analogs.
  • Non-Halogen Modifications: The tert-butoxy group () introduces steric hindrance and improves solubility in organic phases, useful in hydrophobic peptide segments.

Backbone and Functional Group Modifications

Table 2: Variations in Carbon Chain and Functional Groups
Compound Name Structural Feature Molecular Weight CAS Number Application Insight References
Target compound Butyric acid backbone Not provided Not provided Standard SPPS scaffold -
(R)-2-Fmoc-amino-4-methoxy-4-oxobutanoic acid Methyl ester at 4-position 383.40 2044710-58-7 Ester prodrug potential
(2R,3R)-3-Fmoc-amino-2-hydroxy-4-phenylbutanoic acid Hydroxy group at 2-position Not provided 1117321-94-6 Stereoselective synthesis
(R)-2-Fmoc-amino-4-methylpent-4-enoic acid Branched alkene side chain Not provided 131177-58-7 Click chemistry applications

Key Observations :

  • Esterification (): The 4-methoxy-4-oxo group may serve as a prodrug strategy, enabling controlled release in vivo.
  • Hydroxy Group (): Introduces hydrogen-bonding capability, enhancing interactions in chiral environments.
  • Alkene Side Chains (): Facilitate site-specific modifications via thiol-ene or Diels-Alder reactions.

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